4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole
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Overview
Description
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H8BrF3N3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions, a process known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 4-substituted triazoles.
Oxidation and Reduction: Formation of oxidized or reduced triazole derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
- 4-Bromo-1-(trifluoromethyl)benzene
- 1-(Trifluoromethyl)cyclopropyl-1H-1,2,3-triazole
Uniqueness
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new chemical entities.
Biological Activity
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a heterocyclic compound belonging to the 1,2,3-triazole class. Its unique structure features a bromine atom at the fourth position and a cyclopropyl group at the first position of the triazole ring, with a trifluoromethyl group enhancing its chemical properties and biological activity. The molecular formula is C6H5BrF3N3, and it has a molecular weight of approximately 256.02 g/mol .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance its effectiveness against various biological targets .
Mechanism of Action:
The compound's mechanism generally involves binding to specific enzymes or receptors, modulating their activity. The structural features of the cyclopropyl and triazole groups are believed to enhance binding affinity and specificity .
Biological Studies and Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity: The compound has been tested against various Gram-positive and Gram-negative bacterial strains. Results indicated notable antimicrobial effects, suggesting potential applications in treating bacterial infections .
- Anticancer Properties: In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example, it exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
- Anti-inflammatory Effects: Research also highlighted its influence on cytokine release in peripheral blood mononuclear cells. Compounds similar to this compound demonstrated significant reductions in TNF-α and IFN-γ levels, indicating potential anti-inflammatory properties .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other triazole derivatives to understand its unique properties better:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Bromo-1-cyclopropyl-1H-1,2,3-triazole | Lacks trifluoromethyl group | Simpler structure may affect biological activity |
5-(Trifluoromethyl)-1H-1,2,3-triazole | Lacks cyclopropyl group | Different reactivity and potential applications |
1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole | Contains both cyclopropyl and trifluoromethyl groups | Similar bioactivity but different substitution patterns |
The unique combination of both the cyclopropyl and trifluoromethyl groups in this compound contributes to its distinctive properties and potential applications in medicinal chemistry .
Case Studies
In recent studies focusing on novel triazole derivatives including this compound:
- Study on Anticancer Activity: A study reported that derivatives showed varying degrees of cytotoxicity against different cancer cell lines. The presence of the trifluoromethyl moiety was linked to enhanced potency against specific targets .
- Evaluation of Anti-inflammatory Effects: Another research highlighted that certain derivatives significantly reduced pro-inflammatory cytokines without causing toxicity in cellular models .
Properties
Molecular Formula |
C6H5BrF3N3 |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]triazole |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-3-13(12-11-4)5(1-2-5)6(8,9)10/h3H,1-2H2 |
InChI Key |
SJVBEIRLEOMNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(F)(F)F)N2C=C(N=N2)Br |
Origin of Product |
United States |
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